Tert-butyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate
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Overview
Description
Tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-butyl carbamates generally involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This reagent reacts with amines to form the corresponding tert-butyl carbamates under mild conditions. The process is scalable and can be carried out in large reactors with appropriate temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions to release the free amine. The compound acts as a protecting group, preventing unwanted reactions at the amine site during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Di-tert-butyl dicarbonate
- Carbamic acid, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is unique due to its specific structure, which includes an oxazepane ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in organic synthesis .
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-7-6-15-5-4-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1 |
InChI Key |
FGPPKBOHPNHWQO-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCCNC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCNC1=O |
Origin of Product |
United States |
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